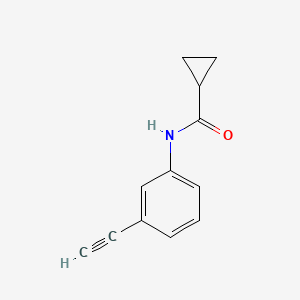

N-(3-ethynylphenyl)cyclopropanecarboxamide

Description

N-(3-Ethynylphenyl)cyclopropanecarboxamide is a synthetic small molecule featuring a cyclopropane ring fused to a carboxamide group, with an ethynyl-substituted phenyl ring at the N-position.

Properties

IUPAC Name |

N-(3-ethynylphenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-2-9-4-3-5-11(8-9)13-12(14)10-6-7-10/h1,3-5,8,10H,6-7H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDPFVUTWWTEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)NC(=O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethynylphenyl)cyclopropanecarboxamide typically involves the reaction of 3-ethynylaniline with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for N-(3-ethynylphenyl)cyclopropanecarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethynylphenyl)cyclopropanecarboxamide can undergo various types of chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of carbonyl compounds.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-ethynylphenyl)cyclopropanecarboxamide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with various biological targets.

Medicine: Investigated for its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(3-ethynylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In cancer research, it has been shown to inhibit the activity of certain enzymes involved in DNA replication and repair, leading to the suppression of tumor growth. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The cyclopropanecarboxamide core is conserved across analogs, but substituent variations on the aromatic ring or adjacent groups dictate biological activity and physicochemical properties. Key examples include:

Table 1: Structural and Functional Comparison of Cyclopropanecarboxamide Derivatives

Physicochemical Properties

- Lipophilicity : Ethynyl and trifluoromethyl groups increase logP (e.g., compound 22: logP ~2.5), favoring blood-brain barrier penetration for CNS targets.

- Hydrogen Bonding: Amino (compound 13) or carboxamide groups improve solubility and target binding .

Biological Activity

N-(3-ethynylphenyl)cyclopropanecarboxamide is a chemical compound that has gained attention in various fields of scientific research, particularly in medicinal chemistry and biological studies. This compound features a unique structure characterized by an ethynyl group attached to a phenyl ring, which is further linked to a cyclopropanecarboxamide moiety. The molecular formula is with a molecular weight of approximately 185.23 g/mol.

The biological activity of N-(3-ethynylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets within biological systems. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. Additionally, the phenyl ring may engage in π-π interactions with aromatic residues in proteins, influencing their function, while the cyclopropanecarboxamide moiety can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex.

Potential Therapeutic Applications

Research indicates that N-(3-ethynylphenyl)cyclopropanecarboxamide may have potential applications in the following areas:

- Cancer Treatment : Preliminary studies suggest that this compound could inhibit key enzymes or signaling pathways involved in cancer cell proliferation and survival. It has been investigated as a potential anticancer agent, particularly for glioblastoma treatment.

- Enzyme Inhibition : The compound's ability to interact with enzymes suggests its potential as an inhibitor for various biological pathways, including those related to immune response modulation .

- Biological Probes : It is utilized as a tool compound for studying various biological pathways and molecular interactions, aiding in the development of probes and sensors for detecting specific biomolecules.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds and provided insights into their mechanisms:

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO1) : Compounds structurally related to N-(3-ethynylphenyl)cyclopropanecarboxamide have been shown to inhibit IDO1, an enzyme involved in tryptophan metabolism that plays a role in immune suppression in cancer. Inhibitors of IDO1 have been developed for use in anti-cancer immunotherapy, highlighting the relevance of this class of compounds in cancer treatment .

- Chemical Reactivity and Biological Interactions : The compound can undergo various chemical reactions such as oxidation and reduction, which may lead to the formation of active metabolites that exhibit enhanced biological activity. For example, oxidation of the ethynyl group can yield carbonyl compounds that may have distinct biological properties.

Data Table: Summary of Biological Activity and Applications

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 185.23 g/mol |

| Mechanism of Action | Covalent bonding with proteins; π-π interactions; hydrophobic interactions |

| Potential Applications | Cancer treatment; enzyme inhibition; biological probes |

| Notable Studies | Inhibition of IDO1; anticancer activity; modulation of immune response |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-ethynylphenyl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of cyclopropanecarboxamide derivatives typically involves coupling cyclopropanecarbonyl chloride with substituted anilines. For analogs like N-(3-substituted phenyl) derivatives, reaction conditions (e.g., solvent polarity, temperature, and catalyst use) significantly influence yield. For example, and describe the use of single-crystal X-ray diffraction to confirm cyclopropane ring geometry post-synthesis, highlighting the need for anhydrous conditions and inert atmospheres to prevent side reactions . Optimization should include monitoring via TLC or HPLC, with purification via column chromatography.

Q. How can the crystal structure and conformational stability of N-(3-ethynylphenyl)cyclopropanecarboxamide be characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining bond angles, dihedral angles, and potential ring strain in cyclopropane derivatives. and report mean C–C bond lengths of 0.003–0.005 Å and R factors <0.1, ensuring high precision. Sample preparation requires slow evaporation of solvents (e.g., ethanol/water mixtures) to obtain diffraction-quality crystals. Complementary techniques like FT-IR and NMR can validate functional groups and substituent positions .

Advanced Research Questions

Q. How do substituents at the 3-position of the phenyl ring influence biological activity in cyclopropanecarboxamide analogs?

- Methodological Answer : Structure-activity relationship (SAR) studies can be conducted by synthesizing analogs with varying electron-withdrawing/donating groups (e.g., Cl, F, ethynyl) and testing their bioactivity. For instance, and show that cyprofuram (N-(3-chlorophenyl) analog) exhibits pesticidal activity, likely due to enhanced electrophilicity from chlorine. Researchers should use in vitro assays (e.g., enzyme inhibition) paired with computational docking to map interactions with target proteins. Comparative crystallography (e.g., vs. 3) can reveal steric or electronic effects of substituents .

Q. How can contradictions in spectroscopic or crystallographic data for cyclopropanecarboxamides be resolved?

- Methodological Answer : Discrepancies in data (e.g., NMR shifts or unexpected R factors) may arise from sample impurities or conformational polymorphism. Cross-validation using NIST reference data (e.g., IR spectra in ) and high-resolution mass spectrometry (HR-MS) is critical. For crystallographic anomalies (e.g., disorder in main residues, as noted in and ), refining models with software like SHELXL and conducting Hirshfeld surface analysis can resolve ambiguities .

Q. What computational methods are suitable for predicting the reactivity and stability of N-(3-ethynylphenyl)cyclopropanecarboxamide under varying conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can predict bond dissociation energies and reaction pathways for cyclopropane ring opening. Molecular dynamics simulations ( ) assess thermal stability by modeling decomposition at elevated temperatures. Solvent effects can be studied using COSMO-RS, while docking simulations (e.g., AutoDock Vina) predict binding affinities to biological targets .

Q. How can researchers evaluate the stability of N-(3-ethynylphenyl)cyclopropanecarboxamide in biological matrices?

- Methodological Answer : Accelerated stability studies under controlled pH, temperature, and light exposure (ICH Q1A guidelines) coupled with LC-MS/MS quantification are recommended. For degradation product identification, high-resolution tandem MS and comparative NMR (e.g., ) are essential. In silico tools like ADMET Predictor™ can model metabolic pathways and potential reactive metabolites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.